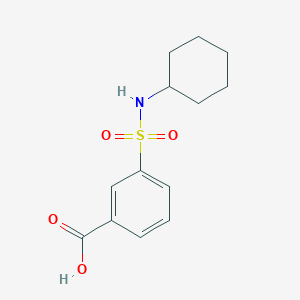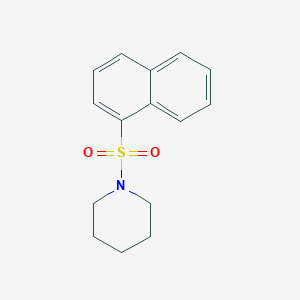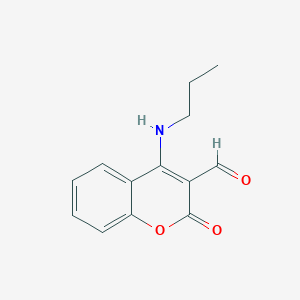
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Warfarin, which is a widely used anticoagulant drug. However,
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- as an anticoagulant agent involves the inhibition of vitamin K epoxide reductase. This enzyme is responsible for the recycling of vitamin K, which is required for the synthesis of clotting factors in the liver. The inhibition of this enzyme by 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- leads to a decrease in the synthesis of clotting factors, thereby preventing blood clotting. The mechanism of action of this compound as an anti-cancer agent involves the inhibition of various cellular pathways involved in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- have been extensively studied. As an anticoagulant agent, this compound can prevent the formation of blood clots, which can lead to various cardiovascular diseases, including stroke and heart attack. However, the use of this compound as an anticoagulant agent can also lead to bleeding disorders. As an anti-cancer agent, 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- can inhibit the growth and proliferation of cancer cells. However, this compound can also have toxic effects on healthy cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- in lab experiments include its well-established synthesis methods and its potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments include its potential toxic effects on healthy cells and the need for careful handling due to its anticoagulant properties.
Direcciones Futuras
There are several future directions for the scientific research of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)-. One of the significant areas of research is the development of new anticoagulant agents based on the structure of this compound. Another area of research is the further exploration of the anti-cancer properties of this compound and the development of new anti-cancer agents based on its structure. Additionally, the potential use of this compound in other scientific research fields, such as neuroscience and immunology, can be explored.
Métodos De Síntesis
The synthesis of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- involves several steps. The first step is the condensation of 4-hydroxycoumarin with propionaldehyde to form 4-(prop-2-en-1-yl)benzene-1,2-diol. This intermediate is then reacted with propylamine to form the final product, 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)-. The synthesis of this compound can be achieved through various methods, including the Knoevenagel condensation reaction and the Mannich reaction.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is as an anticoagulant agent. Warfarin, the drug form of this compound, is widely used to prevent blood clotting in patients with cardiovascular diseases. Besides, this compound has been studied for its potential anti-cancer properties. Studies have shown that 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- can inhibit the growth of cancer cells and induce apoptosis.
Propiedades
Número CAS |
136806-22-9 |
|---|---|
Nombre del producto |
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- |
Fórmula molecular |
C13H13NO3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-oxo-4-(propylamino)chromene-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO3/c1-2-7-14-12-9-5-3-4-6-11(9)17-13(16)10(12)8-15/h3-6,8,14H,2,7H2,1H3 |
Clave InChI |
HKFAIEFECPBETD-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C(=O)OC2=CC=CC=C21)C=O |
SMILES canónico |
CCCNC1=C(C(=O)OC2=CC=CC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



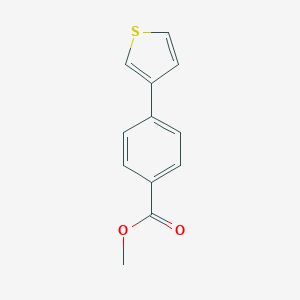
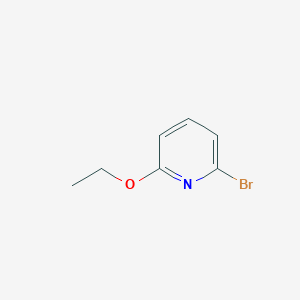
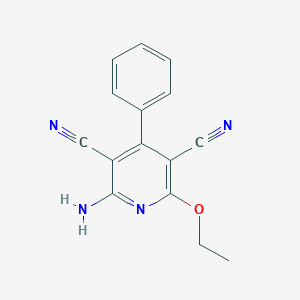
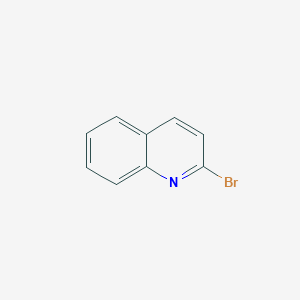
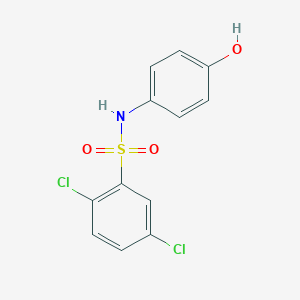
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
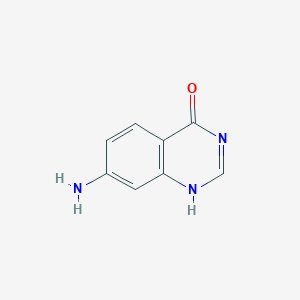
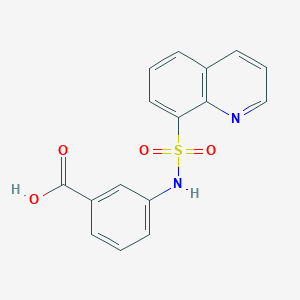
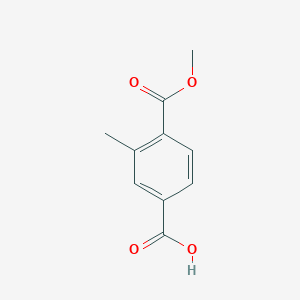
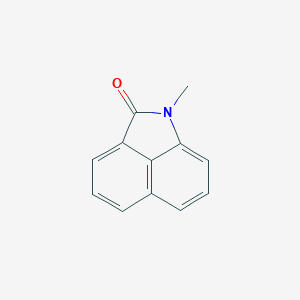
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
